molecular formula C22H24ClN3O4S B2383469 Dimethyl 2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate CAS No. 717875-12-2

Dimethyl 2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate

Cat. No.: B2383469
CAS No.: 717875-12-2
M. Wt: 461.96
InChI Key: IDTXCLDTHYIUOV-UHFFFAOYSA-N
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Description

Dimethyl 2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate is a synthetic compound characterized by a terephthalate backbone modified with a piperazinylcarbonothioyl group and a substituted phenyl ring. Its structure integrates a thiourea linkage (carbonothioyl group) and a piperazine moiety, which are common in bioactive molecules, particularly those targeting neurological or pesticidal pathways.

Properties

IUPAC Name

dimethyl 2-[[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S/c1-14-4-6-16(23)13-19(14)25-8-10-26(11-9-25)22(31)24-18-12-15(20(27)29-2)5-7-17(18)21(28)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,24,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTXCLDTHYIUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H27ClN2O4S, with a molecular weight of 438.97 g/mol. The compound features a piperazine moiety, which is often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC21H27ClN2O4S
Molecular Weight438.97 g/mol
InChIInChI=1S/C21H27ClN2O4S
InChIKeyJQLOTROZKNGADZ-UHFFFAOYSA-N

Antitumor Activity

Research indicates that compounds containing piperazine derivatives exhibit significant antitumor activity. For instance, studies have shown that piperazine-based compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. The mechanism often involves the inhibition of kinases such as BRAF(V600E) and EGFR, which are crucial in many cancers .

Antimicrobial Properties

Piperazine derivatives have also been noted for their antimicrobial properties. A study highlighted the effectiveness of piperazine compounds against various bacterial strains, demonstrating their potential as antibacterial agents. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Neuropharmacological Effects

Some piperazine derivatives are recognized for their neuropharmacological effects, including anticonvulsant activity. Compounds similar to this compound have shown promise in models for epilepsy and other neurological conditions by modulating neurotransmitter systems .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the piperazine ring and substituents on the aromatic rings can significantly influence its potency and selectivity.

Key Findings:

  • Chlorine Substitution : The presence of chlorine on the phenyl group enhances lipophilicity, which may improve membrane permeability.
  • Piperazine Modifications : Alterations to the piperazine ring can affect binding affinity to target proteins, impacting overall efficacy.
  • Carbonothioyl Group : This moiety plays a role in enhancing interaction with biological targets, potentially increasing antitumor activity.

Case Studies

Several studies have evaluated the biological effects of similar compounds:

  • Antitumor Efficacy : A study conducted on a series of piperazine derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells, suggesting that structural modifications could enhance therapeutic potential.
  • Antimicrobial Testing : Another study assessed various piperazine derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications led to increased antibacterial activity.
  • Neuropharmacological Assessment : Research involving piperazine derivatives showed promising results in reducing seizure frequency in animal models, indicating potential applications in epilepsy treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pesticidal and bioactive molecules, enabling comparisons based on substituent effects, reactivity, and functional groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparisons

Compound Name / Identifier Key Substituents Functional Groups Potential Use Reference
Dimethyl 2-({[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate 5-chloro-2-methylphenyl, piperazinylcarbonothioyl Thiourea, ester, piperazine Pesticidal/Pharmaceutical (inferred) N/A
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile Dichlorophenyl, trifluoromethyl, pyrazole Pyrazole, sulfinyl, nitrile Insecticide (e.g., fipronil)
2-(m-Chlorophenoxy)propionic acid m-chlorophenoxy Phenoxy, carboxylic acid Plant growth regulator (e.g., cloprop)
1-((2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Dichlorophenyl, triazole, dioxolane Triazole, dioxolane Fungicide (e.g., propiconazole)

Key Findings

Thiourea vs. Pyrazole/Sulfinyl Groups: The thiourea linkage in the target compound contrasts with the pyrazole-sulfinyl system in fipronil . Thioureas are known for metal chelation and enzyme inhibition, while pyrazole derivatives like fipronil act as non-competitive GABA receptor antagonists. This suggests divergent modes of action despite shared chloroaryl motifs.

Chlorophenyl Substituents :

  • The 5-chloro-2-methylphenyl group in the target compound differs from the 2,4-dichlorophenyl groups in propiconazole and cloprop . The position and number of chlorine atoms significantly impact bioactivity; meta-substitution (as in cloprop) often enhances herbicidal activity, while ortho/methyl substitution may optimize steric interactions in receptor binding.

Piperazine vs. Triazole/Dioxolane Systems :

  • Piperazine rings (as in the target compound) are associated with CNS activity due to their ability to cross the blood-brain barrier. In contrast, triazole-dioxolane systems (e.g., propiconazole) are primarily fungicidal, inhibiting ergosterol biosynthesis .

Ester Groups and Solubility :

  • The dimethyl ester groups in the target compound likely enhance solubility compared to carboxylic acid derivatives like cloprop . This modification may improve bioavailability in biological systems.

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